4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
4-(FURAN-2-YL)-2-(3-NITROPHENYL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazine core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(FURAN-2-YL)-2-(3-NITROPHENYL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Cyclization to form the pyridazine ring: Using suitable reagents and conditions to close the ring structure.
Functionalization: Introducing the furan and nitrophenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
Oxidation products: May include furan ring-opened compounds.
Reduction products: Typically result in amine derivatives.
Substitution products: Depend on the specific reagents used.
Scientific Research Applications
Chemistry
Synthesis of derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme inhibitors: Studied for their potential to inhibit specific enzymes.
Receptor binding: Investigated for binding to various biological receptors.
Medicine
Drug development: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material science:
Mechanism of Action
The mechanism of action of 4-(FURAN-2-YL)-2-(3-NITROPHENYL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE would depend on its specific biological target. Generally, it might involve:
Molecular targets: Binding to enzymes or receptors.
Pathways involved: Modulating specific biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyridazine derivatives: Other compounds with similar core structures.
Furan-containing compounds: Molecules that include a furan ring.
Nitrophenyl derivatives: Compounds with nitrophenyl groups.
Uniqueness
Structural uniqueness: The combination of furan, nitrophenyl, and pyrazolo[3,4-d]pyridazine moieties.
Biological activity: Potential unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C15H9N5O4 |
---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-(3-nitrophenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C15H9N5O4/c21-15-14-11(13(16-17-15)12-5-2-6-24-12)8-19(18-14)9-3-1-4-10(7-9)20(22)23/h1-8H,(H,17,21) |
InChI Key |
FLZQYTBSMUFZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C3C(=NNC(=O)C3=N2)C4=CC=CO4 |
Origin of Product |
United States |
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